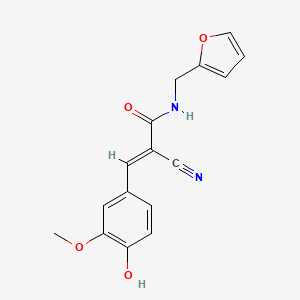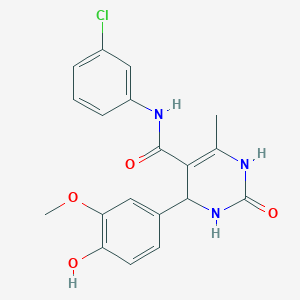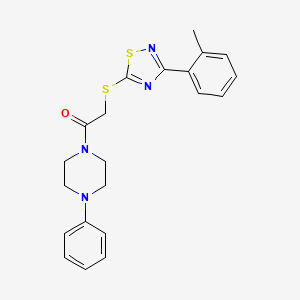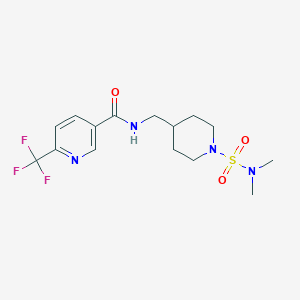![molecular formula C9H13N3 B2765122 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1334146-17-6](/img/structure/B2765122.png)
2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It’s a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyridopyrimidine core, which is a combination of a pyridine and a pyrimidine ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. It is known that the compound has a molecular weight of 163.22 , but other properties such as boiling point, solubility, and stability are not specified .Aplicaciones Científicas De Investigación
Structural and Electronic Properties
Structural Parameters and Optical Exploration
The study of pyrimidine derivatives, including thiopyrimidine derivatives, has revealed significant structural parameters and electronic properties. These compounds have been investigated for their potential applications in nonlinear optics (NLO) fields due to their promising NLO characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses have provided insights into their molecular electronic potential and natural bonding orbital (NBO) interactions, highlighting their suitability for optoelectronic applications (Hussain et al., 2020).
Biomedical Applications
Antiviral Agents
Certain pyrimidine derivatives have been synthesized and tested for their antiviral properties. The research focused on compounds with potential activity against herpes simplex virus (HSV), demonstrating the versatility of pyrimidine scaffolds in medicinal chemistry for developing new antiviral agents (Nasr & Gineinah, 2002).
Synthesis and Biological Evaluation
Novel pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents with varied biological activities (Shanmugasundaram et al., 2011).
Antifolates and Antitumor Agents
The design and synthesis of pyrrolo[2,3-d]pyrimidines as potent antifolates for treating reproductive diseases and as antitumor agents highlight another critical area of biomedical research. These compounds exhibit strong binding affinity to dihydrofolate reductase (DHFR), indicating their potential in cancer therapy (Gangjee et al., 2007).
Anticancer and Anti-5-lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the pyrimidine ring's adaptability in crafting molecules with specific pharmacological targets, offering new avenues for cancer and inflammation treatment (Rahmouni et al., 2016).
Mecanismo De Acción
The mechanism of action of “2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine” is not specified in the sources retrieved. Pyridopyrimidines and related compounds have been studied for their potential therapeutic effects, but the specific mechanisms can vary widely depending on the exact structure and functional groups present .
Safety and Hazards
Propiedades
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9-11-5-7-3-4-10-6-8(7)12-9/h5,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFQIHYFJXNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CCNCC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)


![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)
![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2765057.png)
![ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B2765060.png)
